
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with the molecular formula C28H36N6. This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of cyclohexyl, methyl, and phenyl groups is achieved through substitution reactions. For instance, cyclohexylamine, methylamine, and aniline can be used as nucleophiles to replace chlorine atoms on the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and pH.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-dimethyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diethyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclohexyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C28H36N6 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-N,2-N-dicyclohexyl-6-N-methyl-4-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H36N6/c1-29-26-30-27(33(22-14-6-2-7-15-22)23-16-8-3-9-17-23)32-28(31-26)34(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-3,6-9,14-17,24-25H,4-5,10-13,18-21H2,1H3,(H,29,30,31,32) |
InChI-Schlüssel |
SMRURZXFKZXNEL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=N1)N(C2CCCCC2)C3CCCCC3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)

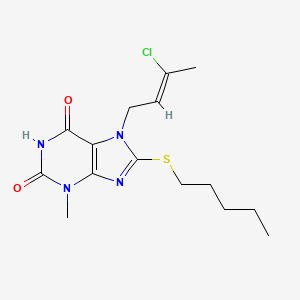
![4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B11994780.png)
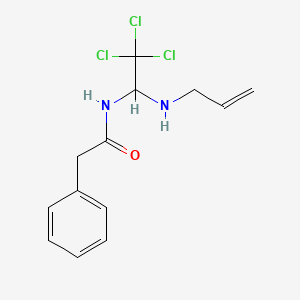
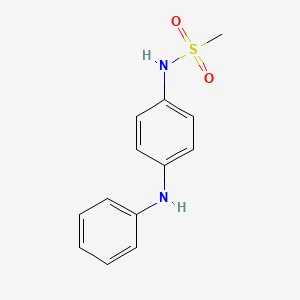

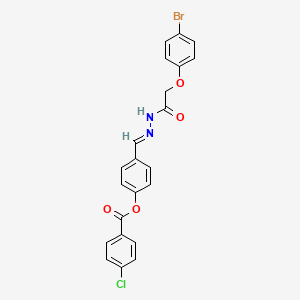

![(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)
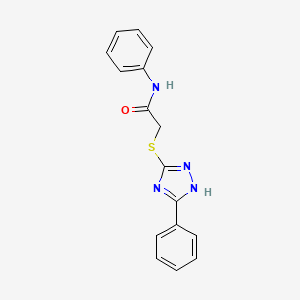

![3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994825.png)

